molecular formula C19H14O5 B1254290 Crotafuran B

Crotafuran B

Cat. No.: B1254290
M. Wt: 322.3 g/mol
InChI Key: RRVLNZLJKIPESL-LIRRHRJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crotafuran B is a natural product found in Crotalaria pallida and Crotalaria assamica with data available.

Properties

Molecular Formula

C19H14O5

Molecular Weight

322.3 g/mol

IUPAC Name

1-[(1R,12R)-16-hydroxy-6,11,19-trioxapentacyclo[10.8.0.02,10.05,9.013,18]icosa-2(10),3,5(9),7,13(18),14,16-heptaen-7-yl]ethanone

InChI

InChI=1S/C19H14O5/c1-9(20)16-7-13-15(23-16)5-4-11-14-8-22-17-6-10(21)2-3-12(17)19(14)24-18(11)13/h2-7,14,19,21H,8H2,1H3/t14-,19-/m0/s1

InChI Key

RRVLNZLJKIPESL-LIRRHRJNSA-N

Isomeric SMILES

CC(=O)C1=CC2=C(O1)C=CC3=C2O[C@@H]4[C@H]3COC5=C4C=CC(=C5)O

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=CC3=C2OC4C3COC5=C4C=CC(=C5)O

Synonyms

crotafuran B

Origin of Product

United States

Q & A

Q. Example Table: Synthetic Pathway Optimization

StepReagents/ConditionsYield (%)Purity (HPLC)Key Challenges
1EtOH, 80°C, 12h6592%Solubility issues
2Pd/C, H₂, RT7895%Catalyst deactivation

Basic: How can researchers validate the structural elucidation of this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • Multi-Technique Cross-Validation :
    • NMR : Compare 1^1H/13^13C NMR shifts with published data for analogous furan derivatives .
    • Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns against theoretical values.
    • X-ray Crystallography : Resolve crystal structures to unambiguously confirm stereochemistry .
  • Purity Assurance : Use HPLC/GC with ≥95% purity thresholds and report retention time deviations ≤2% .

Advanced: What methodological approaches are recommended for assessing the bioactivity of this compound against resistant cell lines while minimizing false positives?

Methodological Answer:

  • Dose-Response Curves : Use 3-5 biological replicates per concentration to calculate IC₅₀ values with 95% confidence intervals .
  • Control Experiments :
    • Include positive controls (e.g., doxorubicin) and vehicle-only controls.
    • Pre-treat cells with inhibitors (e.g., P-glycoprotein) to rule out efflux-mediated resistance .
  • False-Positive Mitigation : Validate hits using orthogonal assays (e.g., apoptosis markers vs. metabolic activity assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Crotafuran B
Reactant of Route 2
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